3-(2-(Thiophen-3-yl)ethyl)azetidine
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Overview
Description
3-(2-(Thiophen-3-yl)ethyl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered ring containing one sulfur atom, while the azetidine ring is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethyl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by the addition of the thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophen-3-yl)ethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: Both the thiophene and azetidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophene and azetidine derivatives.
Scientific Research Applications
3-(2-(Thiophen-3-yl)ethyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Thiophen-3-yl)ethyl)azetidine involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, while the azetidine ring can form hydrogen bonds and other interactions with target molecules. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share similar structural features with 3-(2-(Thiophen-3-yl)ethyl)azetidine.
Azetidine Derivatives: Compounds such as 3-azetidinone and 3-(pyrazol-1-yl)azetidine are structurally similar and share some chemical properties.
Uniqueness
This compound is unique due to the combination of the thiophene and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-(2-thiophen-3-ylethyl)azetidine |
InChI |
InChI=1S/C9H13NS/c1(2-9-5-10-6-9)8-3-4-11-7-8/h3-4,7,9-10H,1-2,5-6H2 |
InChI Key |
YBWRXQJGEDKAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCC2=CSC=C2 |
Origin of Product |
United States |
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